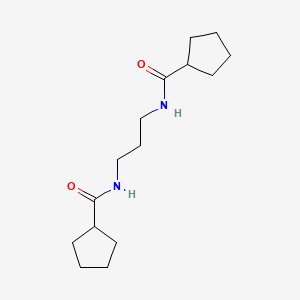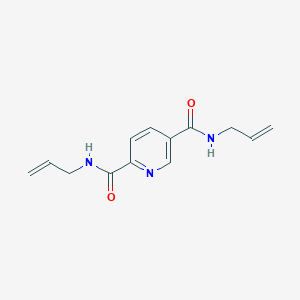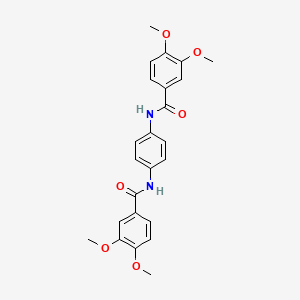![molecular formula C17H28N2O2S B10972100 1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10972100.png)
1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This particular compound features a sulfonyl group attached to a piperazine ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine can be synthesized through a multi-step process:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine with a sulfonyl chloride derivative, such as 2,4,5-trimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Alkylation: The final step involves the alkylation of the piperazine nitrogen with 2-methylpropyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the sulfonyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, bases like triethylamine or sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the piperazine ring and facilitating various chemical transformations.
Comparison with Similar Compounds
1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]morpholine: Similar structure but with a morpholine ring instead of piperazine.
1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]pyrazine: Similar structure but with a pyrazine ring instead of piperazine.
Uniqueness: 1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine is unique due to its specific combination of a piperazine ring with a sulfonyl group and an alkyl substituent. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H28N2O2S |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H28N2O2S/c1-13(2)12-18-6-8-19(9-7-18)22(20,21)17-11-15(4)14(3)10-16(17)5/h10-11,13H,6-9,12H2,1-5H3 |
InChI Key |
YSRBYIHBZCYDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethylpiperazin-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B10972023.png)
![2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10972024.png)
![2-(2-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972028.png)
![N-[3-(dimethylamino)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10972048.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10972049.png)
![4-methyl-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10972051.png)
methanone](/img/structure/B10972052.png)




![5-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10972082.png)
![2-fluoro-N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10972097.png)
![N-(3-acetylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10972098.png)
